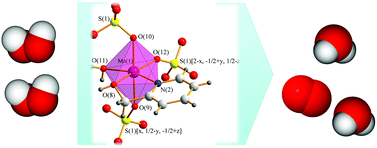A novel single-site manganese(ii) complex of a pyridine derivative as a catalase mimetic for disproportionation of H2O2 in water†
Dalton Transactions Pub Date: 2013-03-18 DOI: 10.1039/C3DT50288K
Abstract
A novel single site Mn(II) complex was successfully synthesized and tested in the aqueous disproportionation of hydrogen peroxide. The complex was found to be stable (HR-XAS) and exhibits catalase-like activity in neutral pH. Theoretical calculations suggested a reaction mechanism involving two complexes, changes in metal oxidation state and proton shuttling.


Recommended Literature
- [1] Unusual flexibility of distal and proximal histidine residues in the haem pocket of Drosophila melanogasterhaemoglobin†
- [2] The constitution of the liquid and solid alloys of the copper-gold system examined thermodynamically
- [3] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [4] Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis†
- [5] A facile synthesis of copper nanoparticles supported on an ordered mesoporous polymer as an efficient and stable catalyst for solvent-free sonogashira coupling Reactions†
- [6] Photo-controllable electronic switches based on azopyridine derivatives†
- [7] Synthesis process and adsorption performance of temperature-sensitive ion-imprinted porous microspheres (ReO4−-TIIM) for the selective separation of ReO4−†
- [8] High-capacity polysulfide–polyiodide nonaqueous redox flow batteries with a ceramic membrane†
- [9] Stereochemical preference for heterochiral coupling controls selectivity in competitive peptide synthesis
- [10] Assessing utility of handheld laser induced breakdown spectroscopy as a means of Dalbergia speciation†










